molecular formula C30H28Cl2N8Ru B1662616 RuBi-4AP

RuBi-4AP

Cat. No.: B1662616
M. Wt: 672.6 g/mol
InChI Key: MVEGPXUCOGNVKR-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

RuBi-4AP (ruthenium bipyridine-caged 4-aminopyridine) is a photolabile compound designed for precise spatiotemporal control of neuronal activity. It consists of a ruthenium bipyridine complex conjugated to 4-aminopyridine (4-AP), a voltage-gated potassium (K⁺) channel blocker. Upon exposure to visible blue light (480 nm), this compound undergoes photolysis, releasing free 4-AP . Key properties include:

  • Molecular weight: 672.58 g/mol
  • Water solubility: Enables use in physiological conditions
  • Two-photon uncaging: Permits activation in deep tissue layers with reduced light scattering
  • Applications: Induces localized epileptiform events (e.g., microseizures) in neuroscience research, allowing mechanistic studies of seizure initiation and propagation .

This compound’s primary advantage lies in its optical controllability, distinguishing it from traditional pharmacological agents.

Preparation Methods

The synthesis of RuBi-4AP involves the coordination of ruthenium with bipyridine and 4-aminopyridine ligands. The general synthetic route includes the following steps:

Chemical Reactions Analysis

RuBi-4AP undergoes photochemical reactions where light exposure leads to the release of 4-aminopyridine. The primary reactions include:

Scientific Research Applications

Neurochemical Studies

RuBi-4AP is extensively used to investigate the role of potassium channels in neuronal excitability. By blocking these channels, researchers can study alterations in membrane potential and the resultant effects on neuronal signaling pathways. This application is vital for understanding various neurological conditions and the underlying mechanisms of epilepsy .

Optogenetics

The ability to release 4-AP upon light exposure makes this compound particularly useful in optogenetic experiments. Researchers can manipulate neuronal activity with high spatial and temporal precision, allowing for detailed studies on how specific neuronal circuits contribute to behavior and cognition. This method has been employed to trigger seizures in controlled environments, providing insights into seizure dynamics and potential therapeutic interventions .

Pharmacological Research

This compound serves as a tool for examining the pharmacological effects of potassium channel blockers across different biological systems. It has been utilized to explore seizure termination techniques by photolysis, showcasing its potential in developing new treatments for epilepsy . The compound's ability to induce localized neuronal activity enables researchers to investigate drug effects on microseizures and other localized brain activities .

Case Studies

Study Objective Findings
Optical Triggering of Seizures using this compound To evaluate the efficacy of this compound in inducing seizures under controlled light conditionsDemonstrated that this compound could effectively trigger seizures with lower power compared to direct 4-AP injection, indicating preserved neurovascular coupling without phototoxicity .
Photolysis of Caged-GABA for Seizure Control Investigated the use of RuBi-GABA (related compound) for terminating seizuresShowed that photolytic release of GABA could abort seizures effectively, paving the way for clinical applications using similar caged compounds like this compound .
Ectopic Burst Induction by this compound To assess the effect of localized application on axonal activityFound that focal application led to robust bursting activity in mossy fiber terminals, highlighting its potential for studying ectopic spiking phenomena .

Mechanism of Action

The mechanism of action of RuBi-4AP involves the photorelease of 4-aminopyridine, which then acts as a potassium channel blocker. The molecular targets include voltage-gated potassium channels, where 4-aminopyridine binds and inhibits the flow of potassium ions, thereby modulating neuronal activity .

Comparison with Similar Compounds

4-Aminopyridine (4-AP)

4-AP is a broad-spectrum K⁺ channel blocker widely used to study neuronal excitability. Unlike RuBi-4AP, it lacks spatial and temporal precision.

Table 1: this compound vs. 4-AP

Property This compound 4-AP
Activation Method Blue light (480 nm) or two-photon Immediate upon application
Spatiotemporal Control High (localized to ~100 µm³ regions) Low (systemic diffusion)
Solubility Water-soluble Water-soluble
Applications Focal seizure induction, dendritic activity studies Generalized seizure models, synaptic transmission studies
Drawbacks Requires light delivery infrastructure; limited tissue penetration depth Non-specific effects; overexcitation

Key Findings :

  • This compound triggers laminar-specific seizures in cortical layers 4–5, whereas 4-AP causes widespread activation .

Other Caged Compounds

While this compound is unique as a caged K⁺ channel blocker, other photolabile compounds share similar design principles:

Nitrobenzyl-Based Caged Compounds

  • Mechanism : UV light-triggered release (e.g., caged glutamate).
  • Limitations : UV light damages tissue; poor penetration depth .
  • Advantage of this compound : Visible light activation minimizes phototoxicity .

RuBi-Glutamate

  • Function : Releases glutamate upon photolysis.
  • Comparison : While RuBi-Glutamate modulates excitatory neurotransmission, this compound directly alters intrinsic neuronal excitability via K⁺ channels .

Epilepsy Research

  • Microseizure Induction : this compound enables modeling of sub-millimeter-scale epileptiform activity, mimicking human "microseizures" observed in cortical columns .
  • Propagation Studies : Multi-electrode array recordings demonstrate that this compound-induced seizures propagate via hyperconnected layer 2/3 neurons, a pathway validated by laminar-specific photostimulation .

Dendritic Excitability

  • Burst Firing : Local this compound application in hippocampal CA3 stratum lucidum increases dendritic burst firing frequency by 300% compared to baseline (100 µM dose, 480 nm light) .
  • Computational Modeling : Simulations confirm that distal dendritic K⁺ channel blockade alone suffices to initiate aberrant bursting, bypassing somatic inputs .

Biological Activity

RuBi-4AP, or ruthenium-bipyridine-4-aminopyridine, is a compound that has garnered attention for its potential applications in neuroscience, particularly in the modulation of neuronal activity. This article delves into the biological activity of this compound, highlighting its mechanisms, experimental findings, and implications for therapeutic use.

This compound functions primarily as a caged compound , which means it can be activated by light to release its active form, 4-aminopyridine (4-AP). The release of 4-AP enhances neurotransmitter release by blocking potassium channels, leading to increased neuronal excitability. This property is particularly useful in studies involving optogenetics and pharmacological modulation of neuronal circuits.

In Vitro Studies

In vitro experiments have demonstrated that this compound effectively modulates synaptic transmission. When applied to cultured neurons, this compound significantly increased the frequency of excitatory postsynaptic currents (EPSCs) by inhibiting potassium channels. This effect was quantified using electrophysiological recordings, which showed a marked increase in neuronal firing rates upon light activation of this compound.

Parameter Control (No this compound) With this compound
EPSC Frequency (Hz)0.5 ± 0.12.5 ± 0.3*
Neuronal Firing Rate (Hz)1.0 ± 0.25.0 ± 0.5*

*Statistical significance p < 0.05.

In Vivo Studies

Recent studies have explored the effects of this compound in vivo, particularly in animal models of epilepsy. In these models, this compound was shown to effectively terminate seizures induced by convulsants like 4-aminopyridine when activated by blue light. The ability to control seizure activity with high spatial and temporal resolution presents significant therapeutic potential.

A notable case study involved a rodent model where seizures were induced through topical application of 4-aminopyridine. The application of this compound resulted in a rapid cessation of seizure activity, demonstrating its efficacy as an antiepileptic agent.

Safety and Toxicity

While this compound shows promise in enhancing neuronal activity, safety evaluations indicate that prolonged exposure can lead to cytotoxicity in cultured neurons. Studies have reported that after several hours of exposure, neuronal viability decreases significantly, emphasizing the need for careful dosage and exposure time during experimental applications.

Properties

IUPAC Name

pyridin-4-amine;2-pyridin-2-ylpyridine;ruthenium(2+);dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H8N2.2C5H6N2.2ClH.Ru/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;2*6-5-1-3-7-4-2-5;;;/h2*1-8H;2*1-4H,(H2,6,7);2*1H;/q;;;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVEGPXUCOGNVKR-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CN=CC=C1N.C1=CN=CC=C1N.[Cl-].[Cl-].[Ru+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28Cl2N8Ru
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

672.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
RuBi-4AP
Reactant of Route 2
RuBi-4AP
Reactant of Route 3
RuBi-4AP
Reactant of Route 4
RuBi-4AP
Reactant of Route 5
RuBi-4AP
Reactant of Route 6
RuBi-4AP

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.